molecular formula C16H13F3N4 B1671827 EVT-101 free base CAS No. 627525-33-1

EVT-101 free base

Cat. No. B1671827
M. Wt: 318.3 g/mol
InChI Key: BOVUHBFXPNLTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EVT-101, also known as ENS-101, is an experimental medication which originated from Roche and is under development by Evotec AG for the treatment of major depressive disorder. It acts as a selective NMDA receptor subunit 2B (NR2B) antagonist.

properties

CAS RN

627525-33-1

Product Name

EVT-101 free base

Molecular Formula

C16H13F3N4

Molecular Weight

318.3 g/mol

IUPAC Name

5-[3-(difluoromethyl)-4-fluorophenyl]-3-[(2-methylimidazol-1-yl)methyl]pyridazine

InChI

InChI=1S/C16H13F3N4/c1-10-20-4-5-23(10)9-13-6-12(8-21-22-13)11-2-3-15(17)14(7-11)16(18)19/h2-8,16H,9H2,1H3

InChI Key

BOVUHBFXPNLTKF-UHFFFAOYSA-N

SMILES

CC1=NC=CN1CC2=NN=CC(=C2)C3=CC(=C(C=C3)F)C(F)F

Canonical SMILES

CC1=NC=CN1CC2=NN=CC(=C2)C3=CC(=C(C=C3)F)C(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-(3-(difluoromethyl)-4-fluorophenyl)-3-((2-methyl-1H-imidazol-1-yl)methyl)pyridazine
EVT-101

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
Cc1nccn1Cc1cc(Cl)cnn1
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reactant
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reactant
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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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